Balanced Lipophilicity Profile
The target compound's computed XLogP3-AA value of -1.2 is strategically situated between the significantly more polar carboxamide (-1.8) and acetic acid (-2.8) analogs and the more lipophilic 4-ethyl analog (-0.8) [1][2][3]. This positions the compound in an optimal LogP range often associated with promising ADME profiles, balancing aqueous solubility and passive membrane permeability.
Analogs: -1.8 to -0.8
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -1.2 |
| Comparator Or Baseline | Carboxamide analog: -1.8; Acetic acid analog: -2.8; 4-Ethyl analog: -0.8 |
| Quantified Difference | The target is 0.6 log units more lipophilic than the carboxamide analog and 0.4 log units less lipophilic than the 4-ethyl analog. |
| Conditions | Values are computed by XLogP3 3.0 as reported by PubChem [1][2][3]. |
Why This Matters
A LogP difference of 0.4-0.6 can translate into significant variations in cellular permeability and off-target binding, making the target compound uniquely suited for lead series that require a specific lipophilicity window.
- [1] PubChem. (2021). 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid. CID 64066704. View Source
- [2] PubChem. (2024). 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxamide. CID 122360023. View Source
- [3] PubChem. (2021). 2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid. CID 43803217. View Source
